
3-(4-Methylpiperazinomethyl)benzophenone
Vue d'ensemble
Description
“3-(4-Methylpiperazinomethyl)benzophenone” is a chemical compound with the IUPAC name (4-methylphenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone . It has a molecular weight of 308.42 . The compound is used in research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H24N2O/c1-16-6-8-18(9-7-16)20(23)19-5-3-4-17(14-19)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.42 . Other physical and chemical properties like melting point, boiling point, and density are not mentioned in the search results.Applications De Recherche Scientifique
Metabolism and Endocrine-Disrupting Activity
3-(4-Methylpiperazinomethyl)benzophenone, a derivative of Benzophenone-3 (BP-3), has been extensively studied for its metabolism and potential endocrine-disrupting activity. Metabolism studies in rat and human liver microsomes have identified multiple metabolites of BP-3, including hydroxylated and demethylated derivatives, which exhibit varying degrees of estrogenic and anti-androgenic activities (Watanabe et al., 2015). These activities are primarily attributed to the structural modifications of BP-3, which may influence its interaction with hormone receptors, suggesting potential implications for reproductive health.
Environmental Occurrence and Human Exposure
The widespread use of BP-3 in personal care products has led to its ubiquitous presence in the environment and significant human exposure. Analytical studies have quantified BP-3 in various personal care products and assessed the exposure risk to humans. High concentrations have been found in skin lotions and makeup products, with significant differences observed between products from the United States and China, reflecting varying usage patterns and regulatory standards (Liao & Kannan, 2014). The potential for BP-3 to act as an endocrine disruptor raises concerns about its safety and necessitates further investigation into its effects on human health.
Degradation and Removal Techniques
Research on the degradation of BP-3 has focused on identifying effective methods to remove this compound from water sources, thereby mitigating its environmental impact. Studies have explored the use of advanced oxidation processes, such as potassium permanganate oxidation and photocatalytic degradation using titanium dioxide, to achieve high removal efficiencies of BP-3 from aqueous solutions. These methods not only degrade BP-3 but also significantly reduce its acute and chronic toxicities, demonstrating their potential for environmental remediation (Cao et al., 2021).
Toxicity and Risk Assessment
The occurrence of BP-3 in environmental matrices and its detection in human biological samples have prompted studies on its toxicity and ecological risks. Reviews of the toxicokinetic behavior, environmental levels, and toxic effects of BP-3 suggest that while current concentrations in ambient waters are generally below levels of concern, the presence of BP-3 in wastewater influents and its potential endocrine-disrupting effects warrant further investigation to fully understand its impact on aquatic ecosystems and human health (Kim & Choi, 2014).
Propriétés
IUPAC Name |
[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20-10-12-21(13-11-20)15-16-6-5-9-18(14-16)19(22)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOMSNUYJABMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643406 | |
| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazinomethyl)benzophenone | |
CAS RN |
898788-28-8 | |
| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




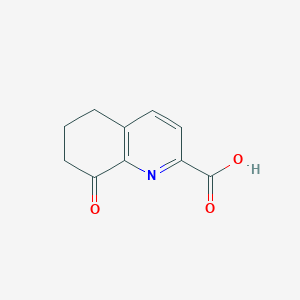
![3-[(4-Chlorophenyl)methyl]-pyridine-4-carboxylic acid](/img/structure/B1613018.png)

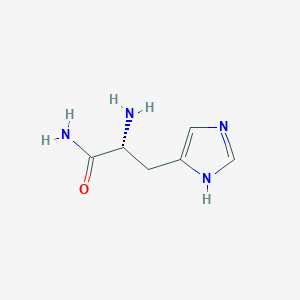

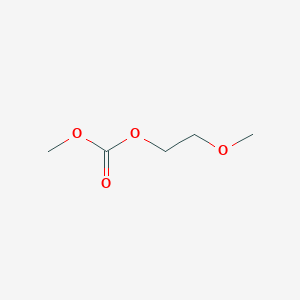
![2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B1613026.png)


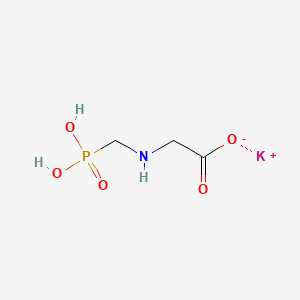
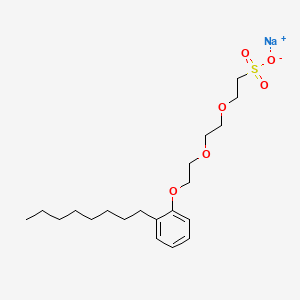

![Lithium 2-[(morpholin-4-yl)methyl]benzoate](/img/structure/B1613038.png)